molecular formula C13H6F4O2 B6404354 4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1261947-09-4

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404354
CAS RN: 1261947-09-4
M. Wt: 270.18 g/mol
InChI Key: IZXJHOSPOMDYJI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid, 95%, or 4F3TFPB, is a fluorinated benzoic acid with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol and acetonitrile. 4F3TFPB has been used in various research fields such as organic synthesis, drug delivery and drug discovery. It is also used in medical imaging and as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

4F3TFPB has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as 4-fluoro-3-phenylbenzoic acid and 4-fluoro-3-methylbenzoic acid. It has also been used in the synthesis of drug delivery systems and drug discovery. In addition, 4F3TFPB has been used in medical imaging, as a reagent for the determination of trace metals, and as a catalyst for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 4F3TFPB is not completely understood. However, it is believed that the fluoro group of the molecule interacts with the target molecules, which results in the formation of a stable complex. This complex then binds to the target molecule, resulting in the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F3TFPB are not well understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, such as cytochrome P450. In addition, 4F3TFPB has been found to have an antitumor effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4F3TFPB in lab experiments is its high purity. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. It is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

There are several potential future directions for 4F3TFPB research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug delivery and drug discovery. In addition, further research could be done on its use in medical imaging, as a reagent for the determination of trace metals, and as a catalyst for the synthesis of polymers. Finally, further research could be done on its potential uses in organic synthesis and as a starting material for the synthesis of various organic compounds.

Synthesis Methods

The synthesis of 4F3TFPB is a straightforward process that involves the reaction of 2,4,6-trifluorobenzoic acid and 4-fluorobenzonitrile. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 70-80°C. The reaction is complete in about 8 hours and yields a product with a purity of 95%.

properties

IUPAC Name

4-fluoro-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)8-3-6(13(18)19)1-2-9(8)15/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXJHOSPOMDYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690567
Record name 2',4',6,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-09-4
Record name 2',4',6,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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